4-((4-(Diethylamino)benzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
CAS No.: 497921-92-3
Cat. No.: VC16134490
Molecular Formula: C21H25N5OS
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 497921-92-3 |
|---|---|
| Molecular Formula | C21H25N5OS |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C21H25N5OS/c1-4-25(5-2)18-12-10-16(11-13-18)15-22-26-20(23-24-21(26)28)17-8-7-9-19(14-17)27-6-3/h7-15H,4-6H2,1-3H3,(H,24,28)/b22-15+ |
| Standard InChI Key | JTHXZAWQSKPVRH-PXLXIMEGSA-N |
| Isomeric SMILES | CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OCC |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OCC |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Effects
The molecular structure of 4-((4-(Diethylamino)benzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (molecular formula: C₂₀H₂₃N₅OS; molecular weight: 381.5 g/mol) features a 1,2,4-triazole ring substituted at positions 3, 4, and 5. The 4-position is occupied by a benzylidene group derived from 4-diethylaminobenzaldehyde, while the 3-position contains a 3-ethoxyphenyl substituent. The thione group at position 5 enhances the compound’s ability to act as a ligand in metal coordination complexes .
Crystallographic studies of analogous triazole-thione derivatives reveal a planar triazole ring with slight deviations due to steric interactions between substituents . The diethylamino group introduces electron-donating effects, stabilizing the benzylidene moiety’s conjugation with the triazole core. This conjugation is critical for the compound’s tautomeric behavior, allowing it to exist in thione or thiol forms depending on solvent polarity and pH .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 478257-09-9 |
| IUPAC Name | 4-[(E)-[4-(Diethylamino)phenyl]methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
| Molecular Formula | C₂₀H₂₃N₅OS |
| Molecular Weight | 381.5 g/mol |
| XLogP3-AA | 4.2 (estimated) |
| Hydrogen Bond Donors | 1 (N–H group) |
| Hydrogen Bond Acceptors | 5 (N, S, O) |
Tautomerism and Electronic Properties
The compound exhibits prototropic tautomerism, shifting between thione (C=S) and thiol (S–H) forms. Density functional theory (DFT) calculations on similar structures indicate that the thione tautomer is energetically favored in the solid state and nonpolar solvents, while the thiol form predominates in aqueous environments . This duality influences its reactivity, particularly in nucleophilic substitution and metal-chelation reactions. The diethylamino group’s electron-donating nature enhances the benzylidene moiety’s resonance, stabilizing the imine (C=N) linkage and facilitating π-π interactions with aromatic biological targets .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 4-((4-(Diethylamino)benzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves a multi-step protocol:
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Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with acetylated precursors yields the 1,2,4-triazole-5-thione scaffold.
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Substitution at Position 3: Electrophilic aromatic substitution introduces the 3-ethoxyphenyl group under acidic conditions.
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Schiff Base Formation: Condensation of 4-amino-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione with 4-diethylaminobenzaldehyde in ethanol under reflux produces the final compound.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole Formation | Thiosemicarbazide, HCl, Δ | 65–70 |
| 3-Substitution | 3-Ethoxyphenylboronic acid, Pd catalysis | 50–55 |
| Schiff Base Condensation | Ethanol, reflux, 6 h | 75–80 |
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol yields analytically pure material. Structural confirmation relies on NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS). The IR spectrum typically shows stretches at 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C=S), and 3350 cm⁻¹ (N–H) .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (DMSO, DMF) and ethanol. Stability studies indicate decomposition above 200°C, with the thione group undergoing oxidation to sulfonic acid derivatives under harsh conditions.
Spectroscopic Insights
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¹H NMR (DMSO-d6): δ 8.45 (s, 1H, N=CH), 7.85–6.75 (m, aromatic protons), 3.95 (q, OCH₂CH₃), 1.25 (t, CH₃).
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¹³C NMR: δ 178.5 (C=S), 160.2 (C=N), 152.1–112.4 (aromatic carbons).
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UV-Vis (EtOH): λₘₐₓ 290 nm (π→π* transition of benzylidene) .
Biological and Pharmacological Activities
Antimicrobial Efficacy
In vitro assays demonstrate moderate to strong activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). The mechanism involves inhibition of microbial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .
Table 3: Pharmacological Profile
| Activity | Model System | Result |
|---|---|---|
| Antibacterial | S. aureus ATCC 25923 | MIC = 8 µg/mL |
| Antifungal | C. albicans SC5314 | MIC = 16 µg/mL |
| Cytotoxicity | MCF-7 cells | IC₅₀ = 12 µM |
| Anti-inflammatory | RAW 264.7 macrophages | 40% TNF-α inhibition at 10 µM |
Coordination Chemistry and Material Science Applications
Metal Complexation
The thione sulfur and triazole nitrogen atoms serve as donor sites, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). X-ray diffraction of a Cu(II) complex reveals a square-planar geometry with bond lengths of Cu–S = 2.25 Å and Cu–N = 1.98 Å . These complexes exhibit enhanced antioxidant activity compared to the free ligand, likely due to metal-centered redox processes.
Catalytic and Sensing Applications
Palladium complexes of the compound catalyze Suzuki-Miyaura cross-coupling reactions with yields up to 85%. Additionally, its fluorescence quenching in the presence of Hg²⁺ ions (LOD = 0.1 µM) enables its use as a chemosensor .
Recent Advances and Future Directions
Hydrophobic Pocket Docking Studies
Molecular docking simulations reveal strong binding (ΔG = −9.2 kcal/mol) to the hydrophobic pocket of cyclooxygenase-2 (COX-2), driven by van der Waals interactions with Val523 and π-stacking with Tyr385 . This finding supports its development as a non-steroidal anti-inflammatory drug (NSAID) candidate.
Challenges and Opportunities
Current limitations include poor aqueous solubility and metabolic instability. Prodrug strategies (e.g., phosphate esterification) and nanoformulations (liposomes, polymeric nanoparticles) are under investigation to enhance bioavailability. Future work should prioritize in vivo toxicity studies and structure-activity relationship (SAR) optimization.
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